molecular formula C15H9F3N4O2S B2691108 2-(pyrazin-2-yl)-N-(4-(trifluoromethoxy)phenyl)thiazole-4-carboxamide CAS No. 1234808-01-5

2-(pyrazin-2-yl)-N-(4-(trifluoromethoxy)phenyl)thiazole-4-carboxamide

Cat. No.: B2691108
CAS No.: 1234808-01-5
M. Wt: 366.32
InChI Key: JOQUNEXXKFUCGI-UHFFFAOYSA-N
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Description

2-(pyrazin-2-yl)-N-(4-(trifluoromethoxy)phenyl)thiazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazine ring, a thiazole ring, and a trifluoromethoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrazin-2-yl)-N-(4-(trifluoromethoxy)phenyl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Pyrazine Ring: The pyrazine ring can be introduced via a nucleophilic aromatic substitution reaction, where a pyrazine derivative reacts with an appropriate nucleophile.

    Coupling with the Phenyl Group: The trifluoromethoxy-substituted phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(pyrazin-2-yl)-N-(4-(trifluoromethoxy)phenyl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(pyrazin-2-yl)-N-(4-(trifluoromethoxy)phenyl)thiazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-(pyrazin-2-yl)-N-(4-(trifluoromethoxy)phenyl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(pyrazin-2-yl)-N-(4-methoxyphenyl)thiazole-4-carboxamide: Similar structure but lacks the trifluoromethoxy group.

    2-(pyrazin-2-yl)-N-(4-chlorophenyl)thiazole-4-carboxamide: Contains a chloro group instead of the trifluoromethoxy group.

    2-(pyrazin-2-yl)-N-(4-nitrophenyl)thiazole-4-carboxamide: Contains a nitro group instead of the trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 2-(pyrazin-2-yl)-N-(4-(trifluoromethoxy)phenyl)thiazole-4-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy in various applications.

Properties

IUPAC Name

2-pyrazin-2-yl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N4O2S/c16-15(17,18)24-10-3-1-9(2-4-10)21-13(23)12-8-25-14(22-12)11-7-19-5-6-20-11/h1-8H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQUNEXXKFUCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CSC(=N2)C3=NC=CN=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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